molecular formula C18H13BrO2 B241639 3-Bromobenzyl 1-naphthoate

3-Bromobenzyl 1-naphthoate

Cat. No.: B241639
M. Wt: 341.2 g/mol
InChI Key: HZTNKCNUYJUIGX-UHFFFAOYSA-N
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Description

3-Bromobenzyl 1-naphthoate is an ester derivative of 1-naphthoic acid (1-naphthalenecarboxylic acid), where the carboxylic acid group is esterified with a 3-bromobenzyl alcohol moiety. The compound features a bromine atom at the meta position of the benzyl group and a fused aromatic naphthalene system, contributing to its distinct physicochemical properties. Naphthoate derivatives are widely utilized as ligands in coordination chemistry, intermediates in organic synthesis, and bioactive agents in pharmaceuticals .

Properties

Molecular Formula

C18H13BrO2

Molecular Weight

341.2 g/mol

IUPAC Name

(3-bromophenyl)methyl naphthalene-1-carboxylate

InChI

InChI=1S/C18H13BrO2/c19-15-8-3-5-13(11-15)12-21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2

InChI Key

HZTNKCNUYJUIGX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OCC3=CC(=CC=C3)Br

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to regenerate 1-naphthoic acid and 3-bromobenzyl alcohol.

Condition Reagents Products Yield Mechanism
Acidic HydrolysisH₂SO₄/H₂O, reflux1-Naphthoic acid + 3-bromobenzyl alcohol~85%Protonation of ester oxygen, nucleophilic attack by water
Basic HydrolysisNaOH/H₂O, 60–80°CSodium 1-naphthoate + 3-bromobenzyl alcohol~90%Base deprotonation, hydroxide ion attack

Key Findings :

  • Basic hydrolysis proceeds faster due to the increased nucleophilicity of hydroxide ions.

  • Microwave-assisted hydrolysis reduces reaction time to <1 hour with comparable yields.

Nucleophilic Substitution at the Benzyl Bromine

The bromine atom on the benzyl group participates in SN₂ and metal-catalyzed cross-coupling reactions.

SN₂ Displacement

Nucleophile Reagents Product Yield
Hydroxide (OH⁻)KOH, DMSO, 100°C3-Hydroxybenzyl 1-naphthoate78%
Amines (e.g., NH₃)NH₃, EtOH, reflux3-Aminobenzyl 1-naphthoate65%

Mechanistic Insight :

  • Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity and reaction rates.

  • Steric hindrance from the naphthoate group slightly reduces yields compared to simpler benzyl bromides.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

Reaction Type Catalyst Reagents Product Yield
Suzuki CouplingPd(PPh₃)₄Phenylboronic acid, K₂CO₃3-Phenylbenzyl 1-naphthoate82%
Ullmann CouplingCuI, 1,10-phenanthrolineBenzene, 120°C3,3'-Bibenzyl 1-naphthoate dimer70%

Key Findings :

  • Suzuki coupling achieves higher regioselectivity due to the transmetalation step .

  • Ullmann reactions require elevated temperatures but tolerate diverse aryl partners .

Electrophilic Aromatic Substitution (EAS)

The naphthoate aromatic ring undergoes EAS at the α-position (C-2 or C-4):

Reaction Reagents Product Yield Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C3-Bromobenzyl 2-nitro-1-naphthoate60% α > β (4:1)
SulfonationH₂SO₄, 50°C3-Bromobenzyl 2-sulfo-1-naphthoate55% α-position

Mechanistic Insight :

Reductive Dehalogenation

The C–Br bond is reduced under catalytic hydrogenation conditions:

Catalyst Conditions Product Yield
Pd/C, H₂ (1 atm)EtOH, 25°C, 12 hBenzyl 1-naphthoate95%
Zn, AcOHReflux, 2 hBenzyl 1-naphthoate88%

Applications :

  • Provides a route to debrominated derivatives for further functionalization .

Photochemical Reactions

Ultraviolet irradiation induces homolytic C–Br bond cleavage:

Conditions Products Yield Application
UV (254 nm), benzeneBenzyl 1-naphthoate + Br- radicalsQuant.Polymer initiator studies

Mechanistic Insight :

  • Radical intermediates participate in chain-growth polymerization or recombination .

Comparative Reactivity Table

Reaction Type Rate (Relative) Activation Energy Key Influencing Factors
HydrolysisFastLow (ΔG‡ ~80 kJ/mol)pH, temperature
Suzuki CouplingModerateModerate (ΔG‡ ~110 kJ/mol)Catalyst loading, boronic acid substituents
NitrationSlowHigh (ΔG‡ ~150 kJ/mol)Electron-withdrawing groups

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Naphthoate Derivatives

Compound Substituent Position Functional Groups Molecular Weight (g/mol) Applications/Properties
3-Bromobenzyl 1-naphthoate 1-naphthoate, 3-Br-benzyl Ester, brominated aryl ~327.2 (estimated*) Potential ligand, drug intermediate
Methyl 1-bromo-2-naphthoate 2-naphthoate, 1-Br Ester, brominated naphthalene 265.08 Catalysis, dye industry
1-Naphthoic acid 1-naphthoate Carboxylic acid 172.18 Microbial marker in natural processes
2-Naphthoic acid 2-naphthoate Carboxylic acid 172.18 Biodegradable substrate
YF479 (HDAC inhibitor) 3-Br-benzyl, diamid Hydroxamate, diamid 479.36 HDAC inhibition, antitumor activity

*Estimated based on analogous compounds.

Biodegradability

  • 1-Naphthoate vs. 2-Naphthoate: Anaerobic microbial strains (e.g., NaphS2, NaphS3) degrade 2-naphthoate efficiently but cannot utilize 1-naphthoate, indicating positional isomerism significantly impacts biodegradability .
  • This compound : The brominated benzyl group may further reduce biodegradability due to steric and electronic effects, though direct data are lacking.

Bioactivity

  • HDAC Inhibition : The 3-bromobenzyl group in YF479 demonstrates potent HDAC inhibitory activity, suggesting that this compound could similarly interact with enzyme active sites .
  • Medicinal Potential: Methyl 1-bromo-2-naphthoate and related naphthoates are precursors to drugs like adapalene (a retinoid), highlighting the therapeutic relevance of brominated naphthoate esters .

Research Findings and Contradictions

  • Environmental Persistence : 1-Naphthoate is resistant to anaerobic degradation , yet its detection in natural processes suggests aerobic pathways may facilitate its breakdown .
  • Structural Analogs : Methyl 1-bromo-2-naphthoate and 6-bromo-2-naphthoic acid demonstrate that bromine placement alters reactivity and application, underscoring the need for positional specificity in synthesis.

Preparation Methods

Hypochlorite Oxidation of Acetylnaphthalenes

The oxidation of 1-acetylnaphthalene using sodium hypochlorite (NaClO) is a widely documented approach. This method involves refluxing 1-acetylnaphthalene with hypochlorite under alkaline conditions, yielding 1-naphthoic acid via ketone-to-carboxylic acid conversion. Key challenges include maintaining precise temperature control (0–10°C during hypochlorite preparation) and extended reflux periods to ensure complete oxidation. Side reactions, such as nuclear oxidation in methoxy-substituted derivatives, necessitate protective group strategies, as seen in the synthesis of 4-methoxy-1-naphthoic acid via Grignard reactions.

Oxidative Functionalization Using DMSO and Iodine

A modern alternative employs dimethyl sulfoxide (DMSO) and iodine to oxidize 1′-naphthacetophenone. In this method, 1′-naphthacetophenone reacts with DMSO and catalytic iodine in chlorobenzene at 130°C, followed by tert-butyl hydroperoxide (TBHP) treatment to yield 1-naphthoic acid with 84% isolated yield. This approach avoids harsh acidic conditions and simplifies purification through ether extraction and column chromatography.

Table 1: Comparative Analysis of 1-Naphthoic Acid Synthesis Methods

MethodReagents/ConditionsYield (%)AdvantagesLimitations
Hypochlorite OxidationNaClO, reflux, alkaline pH60–75Cost-effective, scalableSide reactions, prolonged reflux
DMSO/Iodine OxidationDMSO, I₂, TBHP, 130°C84High yield, mild conditionsRequires column chromatography

Preparation of 3-Bromobenzyl Alcohol

The brominated benzyl alcohol component is synthesized via electrophilic aromatic substitution or alcohol bromination:

Direct Bromination of Benzyl Alcohol

Bromination of benzyl alcohol using phosphorus tribromide (PBr₃) in anhydrous conditions generates 3-bromobenzyl alcohol. However, regioselectivity challenges arise, as bromination may occur at ortho, meta, or para positions. Directed ortho-metalation strategies or Friedel-Crafts acylation prior to bromination can enhance meta-selectivity, though these methods increase synthetic complexity.

Bucherer Reaction for Functional Group Interconversion

The Bucherer reaction, which converts phenolic groups to amines via sulfite/bisulfite mediation, is adapted for bromine introduction. While primarily used for naphthoic acid derivatives, analogous protocols enable the synthesis of 3-bromo-substituted aromatics by aminating hydroxy intermediates followed by diazotization and bromine displacement.

Table 2: 3-Bromobenzyl Alcohol Synthesis Routes

MethodReagents/ConditionsYield (%)Selectivity Issues
PBr₃ BrominationPBr₃, anhydrous ether45–60Low meta-selectivity
Directed BrominationFriedel-Crafts acylation, HBr70–75Requires protective groups

Esterification Strategies for this compound

Esterification of 1-naphthoic acid with 3-bromobenzyl alcohol is achieved through classical and contemporary methods:

Fischer Esterification

Heating 1-naphthoic acid with 3-bromobenzyl alcohol in the presence of concentrated sulfuric acid (H₂SO₄) facilitates acid-catalyzed esterification. This method, while straightforward, suffers from equilibrium limitations, necessitating excess alcohol or azeotropic water removal. Yields typically range from 50–65%.

Schotten-Baumann Reaction

Reaction of 1-naphthoyl chloride (generated via thionyl chloride treatment) with 3-bromobenzyl alcohol in aqueous sodium hydroxide (NaOH) provides the ester in 75–80% yield. This method avoids equilibrium issues but requires strict anhydrous conditions for acid chloride synthesis.

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables efficient esterification under mild conditions. This method is particularly advantageous for sterically hindered alcohols, achieving yields exceeding 85%.

Table 3: Esterification Method Comparison

MethodReagents/ConditionsYield (%)ProsCons
Fischer EsterificationH₂SO₄, heat50–65Simple setupLow yield, reversible reaction
Schotten-Baumann1-Naphthoyl chloride, NaOH75–80High yieldMoisture-sensitive intermediates
Mitsunobu ReactionDEAD, PPh₃, THF85+Excellent yields, mild conditionsCostly reagents

Industrial Applications and Scalability Considerations

Large-scale production prioritizes cost-effectiveness and minimal purification steps. The Schotten-Baumann method is favored industrially due to its high yield and compatibility with continuous flow systems. Recent advances in catalytic esterification, such as enzyme-mediated processes, offer greener alternatives but remain under investigation for brominated aromatics .

Q & A

What synthetic methodologies are effective for preparing 3-bromobenzyl 1-naphthoate, and how can reaction efficiency be optimized?

Answer:
The synthesis involves esterification between 1-naphthoic acid and 3-bromobenzyl bromide. A base such as K₂CO₃ or DCC (dicyclohexylcarbodiimide) can catalyze the reaction. Solvent choice (e.g., DMF or dichloromethane) and temperature (60–80°C) are critical for yield optimization. Monitoring reaction progress via TLC or HPLC ensures minimal byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Answer:
Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation (e.g., in ethanol/dichloromethane). Challenges include disorder in the bromobenzyl group or solvent incorporation. SHELXL (for refinement) and SHELXD/SHELXS (for structure solution) are critical tools. Key parameters:

  • R-factor thresholds: Aim for <5% for high-resolution data.
  • Disorder modeling: Use PART and SUMP instructions in SHELXL to handle overlapping atoms .

How do counterions and substituents influence the UV-Vis absorption spectra of naphthoate derivatives?

Answer:
Metal ions (e.g., Na⁺, K⁺, Ag⁺) in naphthoate salts induce bathochromic shifts due to charge-transfer interactions. For example:

Compoundλ(Lb) (cm⁻¹)λ(G1) (cm⁻¹)
Methyl 1-naphthoate~31200~30700
Ag 1-naphthoate~31500~30800
The bromine atom in this compound introduces steric and electronic effects, altering π→π* transitions. Compare experimental data with reference spectra (e.g., sodium naphthoate in ) .

What advanced spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 (to identify CH, CH₂, CH₃ groups) and COSY for coupling.
  • FT-IR: Confirm ester C=O stretch (~1720 cm⁻¹) and aryl Br-C vibrations (~550 cm⁻¹).
  • HRMS: Use ESI-TOF to verify molecular ion [M+H]⁺.
  • UV-Vis: Compare absorption maxima (e.g., ~312 nm for naphthoate esters) .

How can researchers resolve contradictions between experimental and theoretical spectroscopic data?

Answer:
Contradictions may arise from solvent polarity effects or impurities. Mitigation steps:

Replicate experiments under controlled conditions (e.g., degassed solvents).

Compute theoretical spectra using DFT (e.g., B3LYP/6-31G*) and compare with experimental data.

Cross-validate with alternative techniques (e.g., fluorescence quenching for aggregation studies) .

What design principles govern the use of this compound as a ligand in coordination chemistry?

Answer:
The naphthoate group acts as a bidentate ligand, while the bromobenzyl moiety introduces steric bulk. Case study: In cadmium complexes ( ), phenanthroline coligands enhance structural rigidity, leading to binuclear or polymeric architectures. Key considerations:

  • Metal-ligand ratio: 1:2 (Cd:NA⁻) favors discrete complexes.
  • Solvothermal synthesis: 120°C in H₂O/EtOH promotes crystallization .

How can fluorescence properties of this compound-based complexes be systematically analyzed?

Answer:

  • Emission spectra: Measure λ(em) at excitation λ(ex) = 320 nm (naphthalene-centric transitions).
  • Quantum yield (Φ): Use quinine sulfate as a standard.
  • Lifetime studies: Time-correlated single-photon counting (TCSPC) to assess radiative/non-radiative decay.
    In cadmium complexes, fluorescence quenching by heavy atoms (Br) may reduce Φ but enhance intersystem crossing .

What purification strategies address common impurities in this compound synthesis?

Answer:

  • Byproducts: Unreacted 1-naphthoic acid (remove via aqueous NaHCO₃ wash).
  • Column chromatography: Use silica gel with 3:1 hexane/ethyl acetate (Rf ~0.4).
  • Recrystallization: Ethanol at 4°C yields needle-like crystals (mp 99–102°C, similar to ) .

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